molecular formula C8H15N2O3P B11990222 Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester CAS No. 105262-58-6

Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester

Katalognummer: B11990222
CAS-Nummer: 105262-58-6
Molekulargewicht: 218.19 g/mol
InChI-Schlüssel: MBYJXHRJFIOGRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester is a chemical compound with the molecular formula C8H15N2O3P It is known for its unique structure, which includes a furan ring and a phosphorodiamidic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodiamidic acid, tetramethyl-, 2-furanyl ester typically involves the reaction of tetramethylphosphorodiamidic chloride with 2-furanyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various phosphorodiamidic acid derivatives, which can be further utilized in different applications. For example, oxidation can yield phosphorodiamidic acid, while substitution reactions can produce a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of phosphorodiamidic acid, tetramethyl-, 2-furanyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The furan ring and phosphorodiamidic moiety play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester
  • Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester

Uniqueness

Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester is unique due to its specific structure, which includes a furan ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and binding characteristics, which can be leveraged in different scientific and industrial contexts .

Eigenschaften

CAS-Nummer

105262-58-6

Molekularformel

C8H15N2O3P

Molekulargewicht

218.19 g/mol

IUPAC-Name

N-[dimethylamino(furan-2-yloxy)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C8H15N2O3P/c1-9(2)14(11,10(3)4)13-8-6-5-7-12-8/h5-7H,1-4H3

InChI-Schlüssel

MBYJXHRJFIOGRY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)P(=O)(N(C)C)OC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.